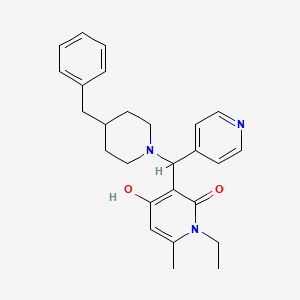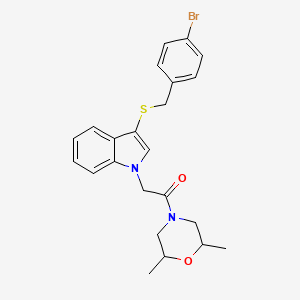
2-(3-((4-bromobenzyl)thio)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-((4-bromobenzyl)thio)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and pharmacology. This compound is also known as BBI-1 and has been shown to have various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antioxidant Properties
- Research on similar compounds, like derivatives of bromophenols and thiadiazoles, has focused on their synthesis and evaluation of antioxidant properties. These compounds are synthesized through reactions such as bromination, demethylation, and others, and their antioxidant activities are determined through various in vitro assays. The synthesized bromophenols have shown effective antioxidant power, indicating potential applications in medicinal chemistry and drug development for conditions related to oxidative stress (Çetinkaya et al., 2012) (Balaydın et al., 2010).
Antituberculosis and Cytotoxicity Studies
- 3-Heteroarylthioquinoline derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. Some compounds demonstrated significant activity, indicating potential therapeutic applications against tuberculosis. Additionally, cytotoxic effects against mouse fibroblast cell lines were evaluated to determine the safety profile of these compounds (Chitra et al., 2011).
Photolabile Protecting Groups
- Brominated compounds have been explored for their use as photolabile protecting groups, which are sensitive to multiphoton excitation. This application is crucial in the development of light-sensitive drugs that can be activated at specific sites within the body, offering targeted therapeutic effects with minimal side effects (Fedoryak & Dore, 2002).
Antimicrobial Activity
- Schiff bases derived from 1,3,4-thiadiazole compounds have been synthesized and tested for their antimicrobial activity. These compounds exhibit strong activity against specific bacterial strains, suggesting their potential use in developing new antibacterial agents (Nimavat et al., 2004).
Anti-inflammatory Activity
- Novel series of thiophene derivatives, including those with morpholinophenyl groups, have been synthesized and evaluated for anti-inflammatory activity. Certain compounds showed significant activity, indicating their potential as leads for the development of new anti-inflammatory drugs (Helal et al., 2015).
Eigenschaften
IUPAC Name |
2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]-1-(2,6-dimethylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BrN2O2S/c1-16-11-26(12-17(2)28-16)23(27)14-25-13-22(20-5-3-4-6-21(20)25)29-15-18-7-9-19(24)10-8-18/h3-10,13,16-17H,11-12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSOUPJBLUQLSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl (5R,7S)-5-cyclopropyl-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2910620.png)

![N-benzyl-2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2910623.png)
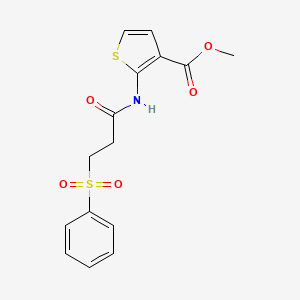
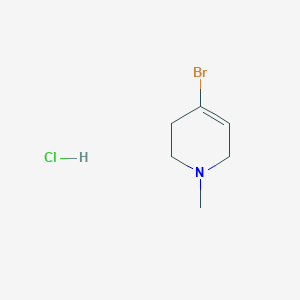

![Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylate](/img/structure/B2910631.png)
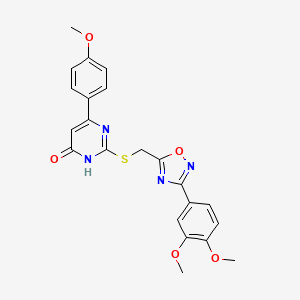

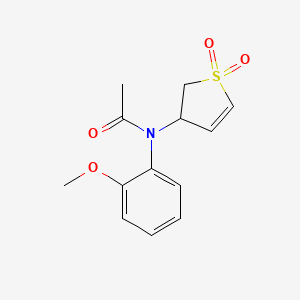
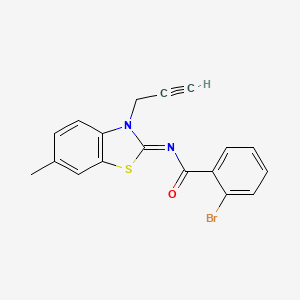
![1-ethyl-5-{[isopropyl(methyl)amino]methyl}-1H-pyrazol-3-amine](/img/structure/B2910640.png)

